Azido-PEG20-Azide
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Overview
Description
Azido-PEG20-Azide is a long chain, monodisperse polyethylene glycol linker consisting of two azide groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide groups are reactive with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG20-Azide can be synthesized using various methods. One common method involves the Grignard reaction, where organomagnesium intermediates having a protected azido group are prepared. This method involves the protection of azido groups with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine and following iodine-magnesium exchange . The preparation of organomagnesium intermediates allows for the synthesis of diverse azides by transformations with various electrophiles followed by deprotection with elemental sulfur .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Grignard reaction or other efficient synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG20-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide ion is a great nucleophile in nucleophilic substitution reactions, such as the S_N2 reaction.
Reduction Reactions: Organic azides can be reduced to primary amines using reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Click Chemistry: The azide groups react with alkynes in a copper-catalyzed reaction to form stable triazole linkages.
Common Reagents and Conditions
Substitution Reactions: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Lithium aluminium hydride or palladium on carbon with hydrogen gas.
Click Chemistry: Copper(I) catalysts with terminal alkynes.
Major Products Formed
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Click Chemistry: Triazole linkages.
Scientific Research Applications
Azido-PEG20-Azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Azido-PEG20-Azide involves the reactivity of the azide groups. The azide groups react with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to form stable triazole linkages . This reaction is highly selective and efficient, making it useful for various applications in chemistry, biology, and medicine .
Comparison with Similar Compounds
Azido-PEG20-Azide is unique due to its long chain, monodisperse polyethylene glycol linker and the presence of two azide groups. Similar compounds include:
Azido-PEG12-Azide: A shorter chain polyethylene glycol linker with two azide groups.
Azido-PEG24-Azide: A longer chain polyethylene glycol linker with two azide groups.
Azido-PEG36-Azide: An even longer chain polyethylene glycol linker with two azide groups.
This compound stands out due to its optimal chain length, which provides a balance between solubility and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C42H84N6O20 |
---|---|
Molecular Weight |
993.1 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C42H84N6O20/c43-47-45-1-3-49-5-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-41-42-68-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-6-50-4-2-46-48-44/h1-42H2 |
InChI Key |
JPXMBRZJDXMIAN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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